molecular formula C11H10BrNO2 B1478703 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one CAS No. 2091714-17-7

6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Katalognummer: B1478703
CAS-Nummer: 2091714-17-7
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: BGGSSTCHCDFJKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-bromo-3-(hydroxymethyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGSSTCHCDFJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinolinone core, which is known for its diverse biological activities. The presence of bromine and hydroxymethyl groups at specific positions contributes to its pharmacological properties. The structural formula can be represented as follows:

C10H8BrNO2\text{C}_{10}\text{H}_{8}\text{Br}\text{N}\text{O}_{2}

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit significant antimicrobial properties. A study highlighted that brominated quinolinones, including derivatives similar to 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, showed enhanced activity against Mycobacterium tuberculosis strains. Specifically, the electron-withdrawing nature of bromine increased the biological activity compared to methyl-substituted analogs .

Table 1: Antimycobacterial Activity of Quinolinone Derivatives

CompoundActivity Against M. tuberculosisBinding Energy (kcal/mol)
6-bromo derivativeExcellent-71.3 to -12.7
Methyl derivativeModerateVaries

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research on related quinolinone compounds has shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated selective cytotoxicity towards various cancer cell lines while exhibiting low toxicity to normal cells .

Case Study: Inhibition of BCL6
A recent study focused on the optimization of quinolinone derivatives for B-cell lymphoma 6 (BCL6) inhibition. This research demonstrated that modifications to the quinolinone structure could significantly enhance potency against BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The findings suggest that similar modifications could be explored for 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one to improve its anticancer efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that substituents on the quinolinone ring play a crucial role in determining biological activity. Electron-withdrawing groups such as bromine enhance antimicrobial effects, while certain substitutions can lead to increased lipophilicity, thereby improving cellular uptake and bioavailability .

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-withdrawingIncreases activity
Electron-donatingDecreases activity
Lipophilic groupsEnhances cellular uptake

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity
Research indicates that quinolin-2(1H)-one derivatives, including 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, exhibit significant antibacterial activity. A study highlighted the structure-activity relationship (SAR) of quinolin-2(1H)-one derivatives against bacterial DNA gyrase, a crucial target in combating antibiotic resistance. The compound demonstrated promising inhibitory effects against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

Antimycobacterial Properties
The compound has also been investigated for its efficacy against Mycobacterium tuberculosis (Mtb). Studies have shown that modifications to the quinolinone scaffold can enhance potency against Mtb, making it a candidate for further development in tuberculosis treatment . The ability to inhibit specific enzymes involved in the bacterial electron transport chain has been a focal point in these investigations, with promising results indicating that derivatives of this compound could improve treatment outcomes .

Photochemical Applications

Multiphoton Activation
The unique structural properties of 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one allow it to be utilized in photochemical applications. Specifically, derivatives of quinoline compounds have been explored for their ability to undergo multiphoton activation, enabling precise control over chemical reactions at the nanoscale. This capability is particularly useful in biomedical applications where targeted drug delivery and activation are required .

Structure-Activity Relationship Studies

Optimization of Biological Activity
The SAR studies conducted on quinolinone derivatives have provided insights into how structural modifications can enhance biological activity. For instance, variations at the C3 position of the quinoline scaffold have been shown to affect the potency against bacterial strains significantly. Compounds with specific substituents at this position exhibited improved minimum inhibitory concentrations (MICs) compared to others, highlighting the importance of molecular design in drug development .

Case Study: Antibacterial Efficacy

A comparative study evaluated several quinolinone derivatives against E. coli and K. pneumoniae. The results are summarized in the following table:

CompoundStructure ModificationMIC (µg/mL) against E. coliMIC (µg/mL) against K. pneumoniae
6-Bromo CompoundHydroxymethyl at C30.250.5
Compound AMethyl at C30.51
Compound BFluorine at C30.1250.25

This table illustrates how different modifications impact antibacterial potency, emphasizing the potential of 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one as a lead compound for further optimization .

Case Study: Antimycobacterial Activity

In another study focused on antimycobacterial properties, various analogs were assessed for their efficacy against Mtb:

CompoundInhibition Concentration (IC50, µM)Remarks
6-Bromo Compound15Effective against Mtb
Compound C20Moderate activity
Compound D30Less effective

These findings suggest that while 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one shows significant promise, further refinements could yield even more potent analogs for tuberculosis treatment .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 6 undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. For example:

  • Conditions : Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2 equiv), H₂O/1,4-dioxane (1:3), 80°C, 6–8 h .

  • Products : Biaryl derivatives with substituted quinoline cores (e.g., 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes) .

SubstrateBoronic AcidCatalyst SystemYield (%)Reference
6-Bromo-quinolinone4-MethoxyphenylboronicPd(dppf)Cl₂, Cs₂CO₃85
6-Bromo-quinolinone3-PyridylboronicPd(OAc)₂, XPhos78

Nucleophilic Substitution Reactions

The bromo group is susceptible to displacement by nucleophiles under SNAr (aromatic nucleophilic substitution) conditions:

  • Amine Substitution : Reacts with piperazine derivatives in DMF at 60°C using K₂CO₃ as a base .

  • Alkoxylation : Treatment with sodium methoxide in THF yields methoxy-substituted derivatives .

Example :

  • Reaction : 6-Bromo-1-methylquinolinone + 1-methylpiperazine → 1-(6-Quinolinyl)-4-methylpiperazine

  • Yield : 79% .

Hydroxymethyl Group Transformations

The hydroxymethyl (-CH₂OH) group at position 3 undergoes oxidation and esterification:

  • Oxidation : MnO₂ in acetone converts -CH₂OH to -COOH, yielding 3-carboxy derivatives .

  • Esterification : Reacts with acetyl chloride in pyridine to form 3-acetoxymethyl derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
OxidationMnO₂, acetone, RT, 12 h3-Carboxyquinolinone92
EsterificationAcCl, pyridine, 0°C, 4 h3-Acetoxymethylquinolinone88

Reductive Amination and Hydrogenation

The quinolinone core participates in hydrogenation reactions:

  • Catalytic Hydrogenation : Pd/C (10 wt%) in MeOH under H₂ (1 atm) reduces the 2(1H)-one to 1,2,3,4-tetrahydroquinoline derivatives .

  • Selectivity : Reduction occurs preferentially at the C3–C4 double bond .

Conditions :

  • 10% Pd/C, MeOH, 25°C, 6 h → 85% yield of tetrahydroquinoline .

Cyclization Reactions

The hydroxymethyl group facilitates intramolecular cyclization:

  • Formation of Fused Rings : Reacts with POCl₃ to form tricyclic lactams under anhydrous conditions .

Example :

  • Substrate : 6-Bromo-3-(hydroxymethyl)-1-methylquinolinone

  • Product : 6-Bromo-1-methylpyrrolo[2,3-b]quinolin-2-one

  • Conditions : POCl₃, DCM, 0°C → RT, 4 h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.